
WEHI-539
説明
WEHI-539は、BCL-2ファミリータンパク質のメンバーである抗アポトーシスタンパク質BCL-XLを標的とするように特別に設計された低分子阻害剤です。 この化合物は、ウォルター・アンド・エリザ・ホール医学研究所(WEHI)によって開発され、BCL-XLに選択的に結合することで癌細胞のアポトーシスを誘導する上で大きな可能性を示しています .
準備方法
合成経路と反応条件: WEHI-539の合成は、ベンゾチアゾールヒドラゾン骨格の調製から始まる複数のステップを伴います。重要なステップには以下が含まれます。
ベンゾチアゾール核の形成: これは、2-アミノチオフェノールとカルボン酸またはその誘導体の縮合によって達成されます。
ヒドラゾンの形成: ベンゾチアゾール核は次に、ヒドラジン誘導体と反応してヒドラゾン結合を形成します。
最終的なカップリング: ヒドラゾン中間体は、チアゾールカルボン酸誘導体とカップリングしてthis compoundを生成します.
工業生産方法: This compoundの具体的な工業生産方法は広く文書化されていませんが、合成には通常、縮合反応、カラムクロマトグラフィーによる精製、結晶化などの標準的な有機合成技術が用いられます .
反応の種類:
酸化と還元: this compoundは、特にヒドラゾン結合で、酸化と還元反応を起こす可能性があります。
置換: この化合物は、特にベンゾチアゾール環とチアゾール環で、置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素またはその他の過酸化物。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換試薬: 臭素または塩素などのハロゲン化剤.
主要な生成物:
酸化: ヒドラゾン結合の酸化誘導体。
還元: ヒドラゾン結合の還元型。
4. 科学研究への応用
化学: BCL-2ファミリータンパク質とそのアポトーシスにおける役割を研究するためのツール化合物として使用されます。
生物学: 特に癌細胞において、細胞死と生存のメカニズムを理解するための研究に用いられます。
科学的研究の応用
Cancer Cell Apoptosis Induction
WEHI-539 has been shown to induce apoptosis in various cancer cell lines, particularly those expressing high levels of BCL-XL. For instance, studies have demonstrated that this compound effectively triggers cell death in mouse embryonic fibroblasts (MEF) lacking MCL-1, evidenced by mitochondrial cytochrome c release and caspase-3 activation . In BCL-XL overexpressed MEF cells, the compound exhibits an effective concentration (EC50) of 0.48 μM, highlighting its potency in overcoming survival signals in cancer cells .
Combination Therapies
The compound has been investigated for its synergistic effects when combined with other chemotherapeutic agents. For example, the combination of this compound with ABT-199 (a BCL-2 inhibitor) has shown enhanced cytotoxicity against U937 leukemia cells, particularly those resistant to standard therapies . The mechanism involves the induction of the NOX4/ROS/p38 MAPK axis-mediated autophagy, leading to MCL-1 degradation and increased sensitivity to treatment .
Targeting Cancer Stem Cells
Research indicates that this compound can significantly reduce the clonogenic capacity of cancer stem cells (CSCs). In experiments where CSCs were pre-treated with this compound or ABT-737 (another BCL-2 family inhibitor), there was a marked decrease in their ability to form colonies, suggesting that targeting BCL-XL is vital for CSC survival . This property may enhance the efficacy of conventional chemotherapeutics by sensitizing CSCs to treatment.
Case Studies and Experimental Findings
Study | Findings | Cell Lines/Models |
---|---|---|
Colak et al. (2014) | Demonstrated that this compound reduces clonogenicity in colon cancer stem cells and sensitizes them to oxaliplatin | Colon cancer stem cells |
Lessene et al. (2024) | Developed this compound as a tailored anti-cancer agent; showed potential for restoring cell death mechanisms | Various cancer models |
Liu et al. (2022) | Showed synergistic effects with ABT-199 leading to enhanced apoptosis through NOXA-mediated MCL-1 degradation | U937 leukemia cells |
Potential Clinical Implications
While this compound is primarily used as a research tool at present, its ability to selectively induce apoptosis in BCL-XL-dependent cancers positions it as a promising candidate for future clinical applications. The compound's unique properties could lead to novel treatment strategies for patients with cancers characterized by high levels of BCL-XL expression.
作用機序
WEHI-539は、BCL-XLタンパク質に選択的に結合することで作用し、その抗アポトーシス機能を阻害します。この結合により、BCL-XLとプロアポトーシスタンパク質間の相互作用が妨げられ、内因性アポトーシス経路が活性化されます。 この化合物は、BCL-XLのBH3ドメインを特異的に標的とし、BAXやBAKなどのプロアポトーシスタンパク質の隔離を阻止することにより、癌細胞における細胞死を促進します .
類似の化合物:
ナビトクラックス(ABT-263): BCL-2とBCL-XLの両方を標的とする別のBCL-2ファミリー阻害剤ですが、this compoundよりも幅広い活性を示します.
ABT-199(ベネトクラックス): BCL-2を選択的に阻害しますが、BCL-XLは阻害しないため、this compoundとは異なります.
A-1155463: This compoundと類似の化合物ですが、BCL-XLに対する選択性と効力が向上しています.
This compoundの独自性: this compoundは、他のBCL-2ファミリータンパク質よりもBCL-XLに対して高い選択性を示す点が独自です。 この選択性により、標的外効果が最小限に抑えられ、アポトーシスと癌におけるBCL-XLの特定の役割を研究するための貴重なツールとなっています .
類似化合物との比較
Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.
ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from this compound.
A-1155463: A compound similar to this compound but with improved selectivity and potency for BCL-XL.
Uniqueness of this compound: this compound is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .
生物活性
WEHI-539 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), which plays a critical role in regulating apoptosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synergy with other therapeutic agents, and implications for cancer treatment.
This compound selectively inhibits BCL-XL with an IC50 value of 1.1 nM and a binding affinity (Kd) of 0.6 nM . It induces apoptosis in various cell types by disrupting the anti-apoptotic function of BCL-XL, leading to mitochondrial membrane permeabilization and subsequent release of cytochrome c, which activates caspase pathways .
Key Mechanisms:
- BCL-XL Inhibition : this compound binds to the hydrophobic groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAK and NOXA.
- NOXA-Mediated MCL1 Degradation : In combination with ABT-199 (a BCL2 inhibitor), this compound triggers NOXA-dependent degradation of MCL1, enhancing cytotoxicity against resistant leukemia cells .
- Autophagy Induction : The compound has been shown to activate p38 MAPK-mediated autophagy, contributing to its cytotoxic effects .
Synergistic Effects
Research has demonstrated that this compound exhibits synergistic cytotoxicity when used in combination with other inhibitors:
- With ABT-199 and ABT-263 : The combination enhances the sensitivity of U937 leukemia cells, particularly those resistant to ABT-199, by promoting MCL1 degradation through the NOXA pathway .
- In Small Cell Lung Carcinoma (SCLC) : Sequential treatment with KIF11 inhibitors followed by this compound significantly decreases cell viability in SCLC cell lines, indicating its potential in combination therapies for aggressive cancers .
Table 1: Summary of this compound's Biological Activity in Various Studies
Detailed Findings
- U937 Cells : Continuous treatment with hydroquinone transformed U937 cells into resistant variants (U937/HQ), which exhibited increased expression of MCL1 and BCL2L1. The combination therapy with this compound significantly restored sensitivity by inducing NOXA-mediated MCL1 degradation .
- SCLC Models : In studies involving SCLC cell lines, treatment sequences involving KIF11 silencing followed by this compound resulted in notable decreases in cell viability over time, confirming its effectiveness against these aggressive tumors .
- Mechanistic Insights : The activation of autophagic processes via the p38 MAPK pathway was highlighted as a crucial mechanism through which this compound enhances apoptosis in resistant cancer cells .
特性
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWZKPAXZBYEH-JWHWKPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744277 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431866-33-9 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。